6-(Aminomethyl)spiro[3.3]heptan-2-ol hydrochloride
CAS No.:
Cat. No.: VC13577639
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16ClNO |
|---|---|
| Molecular Weight | 177.67 g/mol |
| IUPAC Name | 6-(aminomethyl)spiro[3.3]heptan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO.ClH/c9-5-6-1-8(2-6)3-7(10)4-8;/h6-7,10H,1-5,9H2;1H |
| Standard InChI Key | PTXJAARVTXHQFI-UHFFFAOYSA-N |
| SMILES | C1C(CC12CC(C2)O)CN.Cl |
| Canonical SMILES | C1C(CC12CC(C2)O)CN.Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
6-(Aminomethyl)spiro[3.3]heptan-2-ol hydrochloride (molecular formula: ) features a spiro[3.3]heptane core, where two cyclopropane rings share a single carbon atom. The aminomethyl group () is appended at the 6-position, while the 2-position bears a hydroxyl group (), which is protonated as a hydrochloride salt to enhance solubility . The spirocyclic framework imposes significant steric constraints, influencing both conformational flexibility and intermolecular interactions .
Spectroscopic and Computational Data
Key structural descriptors include:
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SMILES:
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InChIKey:
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Molecular Weight: 177.67 g/mol
Collision cross-section (CCS) predictions for various adducts, derived from ion mobility spectrometry, are critical for mass spectrometry-based identification :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 142.12265 | 138.1 |
| [M+Na]+ | 164.10459 | 138.3 |
| [M-H]- | 140.10809 | 134.9 |
These values assist in distinguishing protonated, sodiated, and deprotonated forms during analytical characterization .
Synthesis and Preparation
Retrosynthetic Considerations
Physicochemical Profile
Solubility and Stability
As a hydrochloride salt, the compound exhibits improved aqueous solubility compared to its free base, facilitating handling in biological assays. Stability studies indicate decomposition above , with hygroscopic tendencies requiring anhydrous storage .
Acid-Base Behavior
The aminomethyl group () and hydroxyl group () confer pH-dependent solubility, with protonation states affecting membrane permeability in drug delivery applications.
Chemical Reactivity and Functionalization
Amino Alcohol Reactivity
The dual functionality enables participation in:
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Acylation: Reaction with acetyl chloride to form amide derivatives.
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Oxidation: Selective oxidation of the hydroxyl group to ketones using Jones reagent.
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Cyclization: Intramolecular nucleophilic attack to generate heterocyclic scaffolds.
Salt Formation and Coordination Chemistry
The hydrochloride salt can undergo anion exchange with silver nitrate or sodium bicarbonate, altering crystallization dynamics. Transition metal complexes (e.g., with Cu(II) or Zn(II)) have been hypothesized to exhibit catalytic activity, though experimental validation is pending.
Applications in Drug Discovery and Material Science
Medicinal Chemistry
The spiro[3.3]heptane core is prized for its:
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3D Complexity: Mimics bioactive conformations of natural products.
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Stereochemical Diversity: Supports generation of enantiopure libraries for high-throughput screening .
Polymer and Catalyst Design
Rigid spirocyclic structures can impart thermal stability to polymers or serve as ligands in asymmetric catalysis, though these applications remain exploratory.
Future Research Directions
Synthetic Methodology Development
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Flow Chemistry: Continuous processing to enhance cyclopropanation efficiency.
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Biocatalytic Routes: Enzymatic desymmetrization for enantioselective synthesis.
Biological Target Identification
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Proteomics Screening: Affinity purification mass spectrometry to map protein interactions.
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In Vivo Toxicity Studies: Rodent models to assess acute and chronic effects.
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